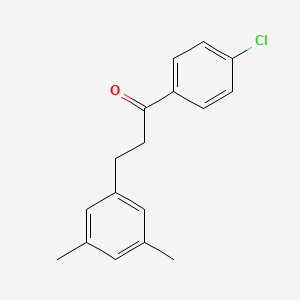

4'-Chloro-3-(3,5-dimethylphenyl)propiophenone

Descripción general

Descripción

The compound 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone is a chemical of interest due to its potential applications in various fields, including biological, pharmaceutical, and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us understand the properties and behaviors that 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone might exhibit.

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions. For instance, the synthesis of a compound with a similar structure, 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexene-1-one, was achieved and its crystal structure was characterized by X-ray single-crystal diffraction . This suggests that similar synthetic routes could potentially be applied to synthesize 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone, with careful consideration of the functional groups and the desired stereochemistry.

Molecular Structure Analysis

Density Functional Theory (DFT) calculations are a common method to predict and analyze the molecular structure of compounds. For example, DFT and Time-Dependent DFT (TD-DFT) calculations were used to determine the structural parameters and spectroscopic characterization of related compounds, providing insights into their molecular geometry, electronic structure, and potential interactions . These methods could be applied to 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone to gain a deeper understanding of its molecular structure.

Chemical Reactions Analysis

The reactivity of chlorinated compounds can be complex, as seen in the study of 4-chloro-3,5-dimethylphenol (PCMX), where advanced oxidation processes were explored for its degradation . The study identified potential reactive sites and degradation pathways using DFT calculations, which could be relevant when considering the chemical reactions that 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the magnetic properties of a related compound, 3-(4-chlorophenyl)-1,5-dimethyl-6-thioxoverdazyl, were studied, showing evidence of ferromagnetic exchange interaction . This indicates that the presence of a chlorophenyl group can significantly affect the physical properties of a compound. Additionally, the analysis of 3,4-dimethoxy-4'-chloro-dibenzophenone by HPLC provided quantitative and qualitative data, suggesting that similar analytical techniques could be used to assess the properties of 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone .

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes for Degradation

Research has highlighted the potential of advanced oxidation processes (AOPs) for the degradation of chlorophenols, including compounds structurally related to 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone. One study demonstrates the use of UV and UV/persulfate processes to degrade 4-Chloro-3,5-dimethylphenol (PCMX), a compound with similar structural characteristics, in water. This study reveals the effectiveness of these processes in breaking down PCMX, highlighting the potential of AOPs in treating water contaminated with chlorophenols and similar compounds (Wei Li et al., 2020).

Photocatalytic Degradation in Environmental Matrices

Another study explores the photocatalytic degradation of various chlorophenols, including 4-chloro-3,5-dimethylphenol (CDMP), in simulated soil washing wastes. The research shows how the degradation kinetics correlate with the pollutants-micelle binding, suggesting that photocatalytic processes can be effectively used to remove such compounds from environmental matrices (M. Davezza et al., 2013).

Sonochemical Degradation for Environmental Remediation

Sonochemical degradation has been investigated as a method to mineralize aromatic organic pollutants, including chlorophenols. This method shows promise in degrading such compounds efficiently, indicating its potential for environmental remediation of water contaminated with chlorophenol derivatives (S. Goskonda et al., 2002).

Synthesis of Functionalized Compounds

Research into the synthesis of functionalized compounds using 4-chloro-3,5-dimethylphenol as a starting material has been reported. One study describes the efficient synthesis of functionalized 2-oxo-2H-chromenes, demonstrating the chemical versatility and potential applications of chlorophenols in organic synthesis (I. Yavari et al., 2004).

Environmental and Biological Impact Studies

The impact of phenolic compounds on microbial dehydrogenase activity has been studied, providing insights into the environmental and biological effects of chlorophenols and similar compounds. This research helps understand the toxicity of these compounds in wastewater treatment systems (C. O. Nweke et al., 2010).

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-9-13(2)11-14(10-12)3-8-17(19)15-4-6-16(18)7-5-15/h4-7,9-11H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCYONKMUSSWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644893 | |

| Record name | 1-(4-Chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Chloro-3-(3,5-dimethylphenyl)propiophenone | |

CAS RN |

898780-56-8 | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

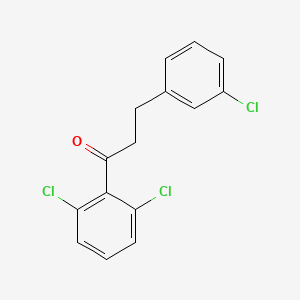

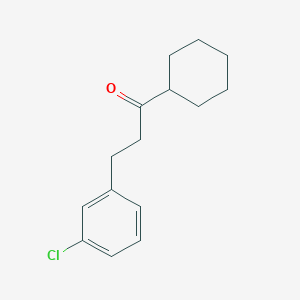

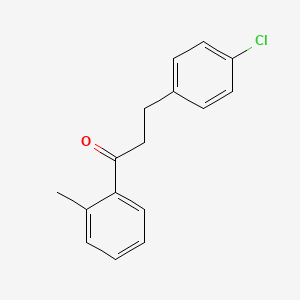

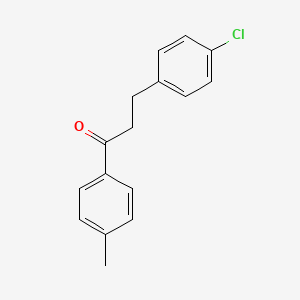

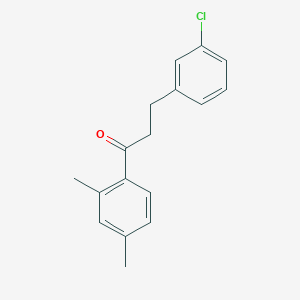

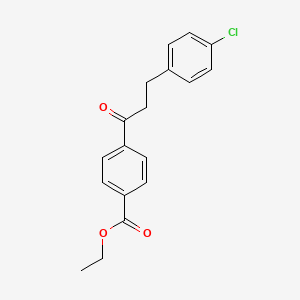

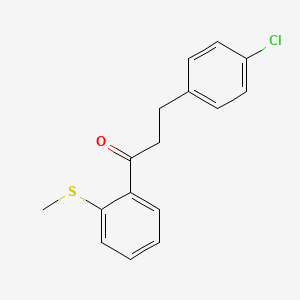

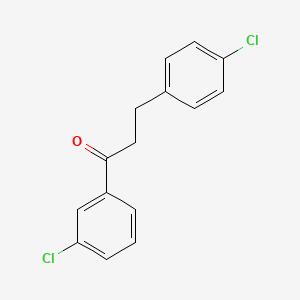

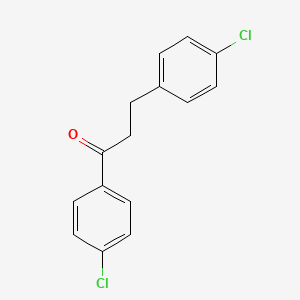

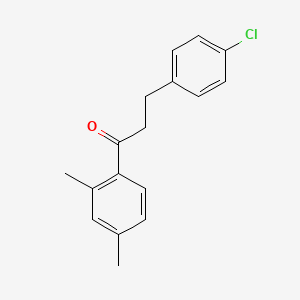

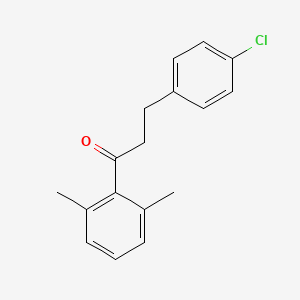

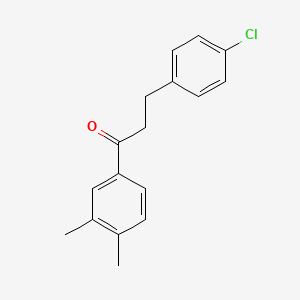

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.